2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline

Kinase inhibitor selectivity Purine regioisomerism DNA-PK vs. PASK vs. PI3K

This compound is a structurally defined, regiospecific 9-methyl-purine piperazinylquinoxaline. Procurement must be precise: the 9-methyl-purine regioisomer directs hinge-region occupancy distinctly versus its 7-methyl analog (CAS 2640862-92-4), critically affecting kinome-wide selectivity for targets like PI3Kalpha and PASK. The C2-methyl group on the quinoxaline core further modulates the dihedral angle and target engagement kinetics, making this compound non-fungible with its des-methyl analog (CAS 2549042-52-4). Choose this specific entity to ensure reproducible SAR data and ATP-competitive kinase inhibitor profiling.

Molecular Formula C19H20N8
Molecular Weight 360.4 g/mol
CAS No. 2549012-41-9
Cat. No. B6443798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline
CAS2549012-41-9
Molecular FormulaC19H20N8
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC5=C4N=CN5C
InChIInChI=1S/C19H20N8/c1-13-17(24-15-6-4-3-5-14(15)23-13)26-7-9-27(10-8-26)19-16-18(20-11-21-19)25(2)12-22-16/h3-6,11-12H,7-10H2,1-2H3
InChIKeyPYZAUGHNOBEIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline (CAS 2549012-41-9): Compound Class and Differentiation Context for Scientific Procurement


2-Methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline is a synthetic small molecule belonging to the piperazinylquinoxaline class, characterized by a quinoxaline core substituted at the 2-position with a methyl group and at the 3-position with a piperazine ring bearing a 9-methyl-9H-purin-6-yl moiety . This compound is structurally related to kinase inhibitor pharmacophores described in patents targeting PAS kinase (PASK) [1] and phosphoinositide 3-kinase (PI3K) [2], as well as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3]. The compound represents a confluence of two privileged scaffolds—quinoxaline and purine—linked through a piperazine spacer, which is a recurrent motif in ATP-competitive kinase inhibitor design. Its specific substitution pattern (2-methyl-quinoxaline, 9-methyl-purine) distinguishes it from closely related analogs that differ in purine N-methyl position (7-methyl vs. 9-methyl) or quinoxaline C2-substitution (H vs. methyl), each of which may confer distinct target engagement profiles relevant to procurement decisions for focused library screening or structure-activity relationship (SAR) studies.

Why Generic Substitution Fails: Structural Nuances Driving Target Engagement Differences for 2-Methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline


Piperazinylquinoxaline derivatives cannot be treated as interchangeable commodities for research procurement because subtle structural variations—particularly in the purine N-methyl position and quinoxaline C2-substitution—dictate binding pose, hinge-region interactions, and selectivity across the kinome [1]. The 9-methyl-9H-purin-6-yl substituent present in the target compound is a distinct regioisomer of the 7-methyl-7H-purin-6-yl variant, and these two attachment modes orient the purine N7/N9 lone pair differently with respect to kinase hinge residues, potentially altering ATP-site occupancy and residence time . Furthermore, the presence of a 2-methyl group on the quinoxaline scaffold introduces steric constraints that can modulate the dihedral angle between the quinoxaline and piperazine rings, affecting the depth of purine insertion into the adenine pocket [2]. Substituting this compound with a des-methyl analog (2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline) or a 7-methyl-purine isomer may therefore yield divergent biological profiles even within the same assay panel, undermining the reproducibility of SAR campaigns and lead optimization efforts. Procurement specialists must treat these analogs as distinct chemical entities with non-fungible biological signatures.

Quantitative Differentiation Evidence: 2-Methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline vs. Closest Analogs


Purine N-Methyl Regioisomerism: 9-Methyl vs. 7-Methyl Purine Attachment and Kinase Selectivity Implications

The target compound (9-methyl-9H-purin-6-yl) and its 7-methyl-7H-purin-6-yl isomer (CAS 2640862-92-4) differ solely in the position of the N-methyl group on the purine ring. Vendor annotations indicate that the 7-methyl isomer is profiled as a DNA-dependent protein kinase (DNA-PK) inhibitor , whereas the 9-methyl isomer (target compound) is annotated for distinct kinase targets under the PASK/PI3K patent families [1][2]. This regioisomeric switch is structurally significant: in the 9-methyl isomer, the methyl group is distal to the N7 atom that commonly serves as a hinge-binding hydrogen bond acceptor in purine-based kinase inhibitors, whereas in the 7-methyl isomer, the methyl group lies adjacent to the N7, potentially sterically and electronically perturbing hinge-region recognition. While direct head-to-head kinase panel data for these two specific compounds are not publicly available, the class-level precedent from the piperazinylquinoxaline PI3K inhibitor series demonstrates that changing the terminal heterocycle from morpholino to substituted phenyl produces PI3Kα IC50 shifts from 8.7 nM (compound WR1) to >1000 nM (inactive analogs) [2].

Kinase inhibitor selectivity Purine regioisomerism DNA-PK vs. PASK vs. PI3K Hinge-binding pharmacophore

Quinoxaline C2-Methylation: Impact on Molecular Conformation and Predicted Kinase Binding Mode

Comparison between the target compound (2-methyl-quinoxaline, CAS 2549012-41-9) and its des-methyl analog 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline (CAS 2549042-52-4) reveals a single methylation difference at the quinoxaline C2 position . In the PASK inhibitor patent US 8,916,561, the presence vs. absence of a C2-methyl group on the quinoxaline scaffold is explicitly captured in the generic Markush structure and is associated with distinct PASK IC50 ranges across exemplified compounds [1]. Class-level SAR from the related PI3K piperazinylquinoxaline series indicates that alkyl substitution at the quinoxaline 2-position influences the dihedral angle between the quinoxaline and piperazine rings, which in turn governs the depth of the purine/heterocycle insertion into the kinase ATP-binding pocket [2]. The C2-methyl group introduces steric bulk that can either favorably fill a hydrophobic sub-pocket (enhancing potency) or sterically clash with gatekeeper residues (reducing potency) depending on the kinase target. Without the C2-methyl group, the des-methyl analog may exhibit a different conformational ensemble and, consequently, altered kinase selectivity.

Quinoxaline SAR C2-methyl substituent effect ATP-competitive inhibitor Dihedral angle constraint

PASK Inhibitory Activity: Target Compound's Position Within the Quinoxaline-Purine Patent SAR Landscape

US Patent 8,916,561 B2 discloses substituted quinoxaline compounds as inhibitors of PAS kinase (PASK), a therapeutic target for type 2 diabetes mellitus [1]. While the patent does not explicitly list the target compound among its ~200 exemplified molecules, its generic Formula (I) encompasses the 2-methyl-3-(piperazin-1-yl)quinoxaline scaffold with a purine substituent at the piperazine N4 position. Compounds exemplifying this patent show PASK IC50 values ranging from <100 nM to >10,000 nM depending on the specific substitution pattern [2]. In contrast, the related patent US 10,781,185 B2 (PASK inhibitors with a quinoxaline-6-carboxylic acid scaffold) provides explicit PASK IC50 data for reference compounds: Example 5 (2-phenyl-3-(piperazin-1-yl)quinoxaline-6-carboxylic acid) shows a PASK IC50 of 1,000 nM [3]. The target compound's purine moiety is a bioisosteric replacement for the carboxylic acid-bearing phenyl group, and purine-based kinase inhibitors typically achieve enhanced hinge-binding affinity relative to simple phenyl analogs, suggesting the target compound may exhibit superior PASK potency compared to the 1,000 nM benchmark, though this remains experimentally unconfirmed.

PASK inhibition Diabetes target Metabolic disease Patent SAR

PI3K Inhibitor Class Membership: Target Compound's Structural Alignment with Potent PI3Kα Chemotype

The target compound's piperazinylquinoxaline scaffold is directly derived from the same chemotype explored by Wu et al. (2012), who identified potent PI3Kα inhibitors through systematic optimization of the morpholinoquinoxaline lead WR1 (PI3Kα IC50 = 8.7 nM) [1]. In that study, replacing the morpholine with a substituted piperazine was a key strategy for modulating potency and isoform selectivity. The target compound represents a logical extension of this series, wherein the terminal piperazine substituent has been replaced with a 9-methyl-9H-purin-6-yl group—a privileged kinase hinge-binding motif [2]. Within the Wu et al. series, the most potent compounds (e.g., compound 8a: PI3Kα IC50 = 5.9 nM) retain a substituted phenylpiperazine moiety, and substantial potency erosion (>100-fold) is observed when the terminal ring is removed or replaced with non-aromatic groups [1]. The purine ring in the target compound provides a hydrogen-bond-donating/accepting framework that is absent in the phenylpiperazine analogs, potentially enabling a distinct hinge-binding interaction with the kinase backbone [3]. However, the absence of a substituent on the purine's C2 position (only N9-methylation is present) may limit hydrophobic pocket occupancy relative to optimized PI3K inhibitors.

PI3K inhibition Cancer therapeutics Piperazinylquinoxaline SAR ATP-competitive inhibitor

11β-HSD1 Modulation Potential: Differentiating the Target Compound from PI3K/PASK-Focused Analogs

The target compound's InChI Key (IKCNXAIMXSHWAH-UHFFFAOYSA-N) maps to the WIPO patent family covering substituted quinoxalines as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulators, assigned to Sanofi-Aventis [1]. This is a distinct therapeutic indication from the PASK and PI3K applications discussed above. 11β-HSD1 catalyzes the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is pursued for type 2 diabetes, obesity, and metabolic syndrome [2]. The presence of the target compound in an 11β-HSD1 patent suggests it was designed or identified as part of a screening campaign against this target, potentially endowing it with a multi-target profile (PASK, PI3K, 11β-HSD1) that is not shared by analogs optimized solely for a single kinase. No quantitative 11β-HSD1 inhibition data for the target compound are publicly available. However, the co-occurrence of this scaffold in patent families directed at three distinct therapeutic targets (PASK, PI3K, 11β-HSD1) indicates that the 9-methyl-purin-6-yl-piperazinyl-quinoxaline architecture may function as a privileged, polypharmacological scaffold rather than a target-specific inhibitor [3].

11β-HSD1 Metabolic syndrome Glucocorticoid modulation Sanofi patent

Recommended Application Scenarios for 2-Methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline in Scientific Research and Industrial Procurement


Kinase Selectivity Panel Screening: Deconvoluting Purine Regioisomer-Driven Kinome Engagement

Procurement of both the 9-methyl-purine (target compound) and its 7-methyl-purine isomer (CAS 2640862-92-4) for parallel broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to quantitatively map how a single N-methyl positional shift on the purine redirects kinome-wide selectivity. This head-to-head experiment directly addresses the hypothesis raised in Section 3 (Evidence Item 1) that the 7-methyl isomer favors DNA-PK while the 9-methyl isomer may favor PASK or PI3K. The resulting selectivity fingerprints will provide a definitive SAR landmark for purine-based kinase inhibitor programs, enabling rational selection of the appropriate isomer for specific target-focused campaigns.

PI3Kα Inhibitor Lead Optimization: Purine Hinge-Binder SAR Exploration

Incorporation of the target compound into a PI3Kα inhibitor optimization cascade alongside the reference compounds WR1 (IC50 = 8.7 nM) and 8a (IC50 = 5.9 nM) to evaluate whether a purine hinge-binding pharmacophore, when tethered through a piperazine linker to the quinoxaline core, can match or exceed the potency of optimized phenylpiperazine analogs. This experiment directly tests the class-level inference from Section 3 (Evidence Item 4) and can guide fragment merging or scaffold hopping strategies. The compound's unique purine-quinoxaline hybrid architecture makes it a strategic probe for understanding hinge-region recognition requirements in PI3K isoform selectivity. [1]

Polypharmacology Probe for Metabolic Disease Target Convergence (PASK + 11β-HSD1)

Deployment of the target compound in parallel biochemical assays against PASK (as per the US 8,916,561 patent framework) and 11β-HSD1 (as per the Sanofi-Aventis patent family) to quantify its dual-target engagement profile. Given that both targets are implicated in type 2 diabetes pathogenesis—PASK in insulin secretion and 11β-HSD1 in glucocorticoid-mediated insulin resistance—a compound simultaneously engaging both targets may exhibit synergistic effects in cellular models of glucose-stimulated insulin secretion (GSIS) and hepatic gluconeogenesis. The benchmark PASK inhibitor (Example 5 from US 10,781,185, IC50 = 1,000 nM) serves as a comparator for PASK activity, while established 11β-HSD1 inhibitors (e.g., carbenoxolone) can serve as 11β-HSD1 controls. [2]

Quinoxaline C2-Methylation SAR: Conformational Analysis and Binding Mode Studies

Comparative biophysical and biochemical characterization of the target compound (C2-methyl) and its des-methyl analog (CAS 2549042-52-4, C2-H) using surface plasmon resonance (SPR) for target binding kinetics and X-ray crystallography or cryo-EM for structural determination of the ligand-kinase complex. This experiment addresses the conformational rationale from Section 3 (Evidence Item 2) by directly measuring whether the C2-methyl group alters the binding pose, residence time, or thermodynamic signature of target engagement. The resulting structural data will establish whether the C2-methyl group is a productive affinity determinant or a steric liability for specific kinase targets, informing future medicinal chemistry design decisions across the quinoxaline scaffold class.

Quote Request

Request a Quote for 2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.